4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound with a quinoline core structure This compound is characterized by the presence of a tert-butylbenzenesulfonyl group, a chloro substituent, and a morpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro substituent: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the tert-butylbenzenesulfonyl group: This step involves sulfonylation using tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Incorporation of the morpholine-4-carbonyl group: This can be achieved through an amide coupling reaction using morpholine-4-carbonyl chloride and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The quinoline core can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling reactions: The sulfonyl and carbonyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution reactions: Formation of substituted quinoline derivatives.
Oxidation reactions: Formation of quinoline N-oxide.
Reduction reactions: Formation of dihydroquinoline derivatives.
Scientific Research Applications
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular targets: It may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylbenzenesulfonyl group enhances its stability and lipophilicity, while the morpholine-4-carbonyl group contributes to its potential bioactivity.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-24(2,3)16-4-7-18(8-5-16)32(29,30)22-19-14-17(25)6-9-21(19)26-15-20(22)23(28)27-10-12-31-13-11-27/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXZXVJFPQUMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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